![molecular formula C11H22OSi B14487545 Silane, [(2,6-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl- CAS No. 63547-53-5](/img/structure/B14487545.png)
Silane, [(2,6-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, [(2,6-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl- is an organosilicon compound with the molecular formula C11H22Si It is a derivative of silane, where a [(2,6-dimethyl-1-cyclohexen-1-yl)oxy] group is attached to a trimethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(2,6-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl- typically involves the reaction of trimethylchlorosilane with [(2,6-dimethyl-1-cyclohexen-1-yl)oxy] lithium or Grignard reagents. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of Silane, [(2,6-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl- may involve large-scale reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Silane, [(2,6-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes or siloxanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols or siloxanes, while substitution reactions can produce a variety of functionalized silanes .
Scientific Research Applications
Silane, [(2,6-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the modification of biomolecules for improved stability and functionality.
Industry: It is utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Silane, [(2,6-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl- involves its ability to form stable bonds with various substrates. The trimethylsilyl group provides steric protection and enhances the stability of the compound, while the [(2,6-dimethyl-1-cyclohexen-1-yl)oxy] group can interact with different molecular targets. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Trimethyl(3-phenyl-2-cyclohexen-1-yl)silane
- Trimethyl(4-tert-butyl-1-cyclohexen-1-yl)silane
- Trimethyl(6-isopropyl-3-methyl-1-cyclohexen-1-yl)silane
- Trimethyl(6-methyl-1-cyclohexen-1-yl)silane
Uniqueness
Silane, [(2,6-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl- is unique due to its specific structural features, which confer distinct chemical and physical properties. The presence of the [(2,6-dimethyl-1-cyclohexen-1-yl)oxy] group provides steric hindrance and electronic effects that influence the reactivity and stability of the compound. This makes it particularly useful in applications where stability and specific reactivity are required .
Properties
CAS No. |
63547-53-5 |
|---|---|
Molecular Formula |
C11H22OSi |
Molecular Weight |
198.38 g/mol |
IUPAC Name |
(2,6-dimethylcyclohexen-1-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C11H22OSi/c1-9-7-6-8-10(2)11(9)12-13(3,4)5/h9H,6-8H2,1-5H3 |
InChI Key |
ZDXAHOGJVIYMLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(=C1O[Si](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5a,9-Trimethyldecahydronaphtho[1,2-b]furan-8(4H)-one](/img/structure/B14487482.png)
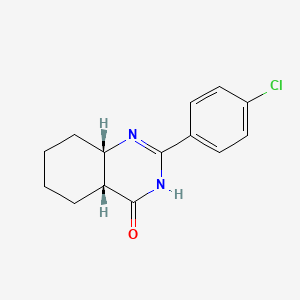
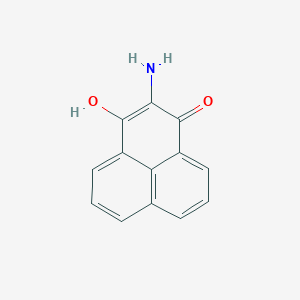
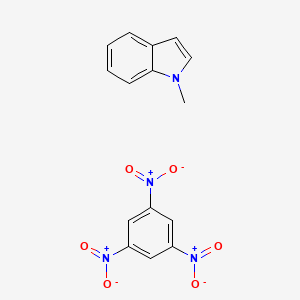
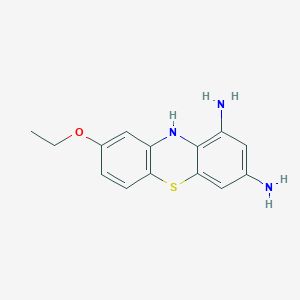
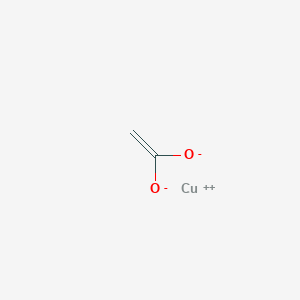

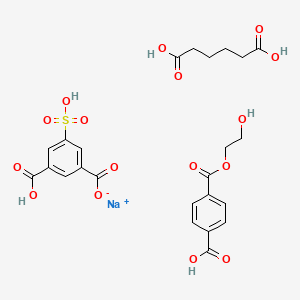
![[1-(Benzenesulfonyl)-1H-imidazol-2-yl]methanol](/img/structure/B14487515.png)

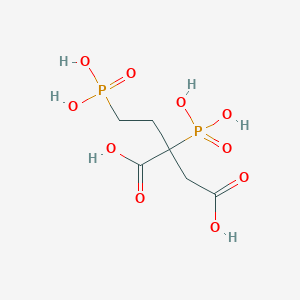
![[2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate](/img/structure/B14487541.png)

